molecular formula C6H7ClN2O B8506767 4-Chloro-2,6-dimethylpyrimidine 1-oxide

4-Chloro-2,6-dimethylpyrimidine 1-oxide

Cat. No. B8506767
M. Wt: 158.58 g/mol
InChI Key: BYOCTKLVRVDWEG-UHFFFAOYSA-N
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Patent
US05438058

Procedure details

20 g (14.03×10-2 mol) of 2,4-dimethyl-6-chloropyrimidine are dissolved in 300 ml of dichloromethane in a 500 ml three-necked flask fitted with a thermometer and a magnetic stirrer. The mixture is cooled to 5° C. and 65.3 g of 55% metachloroperbenzoic acid, which is about 1.5 equivalents, are then added in solid portions. The reaction mixture is then stirred for 24 hours at ambient temperature (25° C.) and then filtered through a 3 frit. The filtrate is washed with 150 ml of a 6% aqueous sodium hydroxide solution and then with 2×50 ml of water to render neutral. It is then dried over sodium sulphate and then filtered through paper and evaporated. The crude mass is recrystallised from n-hexane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1>ClCCl>[CH3:1][C:2]1[N+:7]([O-:18])=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=NC(=CC(=N1)C)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
65.3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 24 hours at ambient temperature (25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer and a magnetic stirrer
ADDITION
Type
ADDITION
Details
are then added in solid portions
FILTRATION
Type
FILTRATION
Details
filtered through a 3 frit
WASH
Type
WASH
Details
The filtrate is washed with 150 ml of a 6% aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered through paper
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude mass is recrystallised from n-hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=NC(=CC(=[N+]1[O-])C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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